Cas no 99359-28-1 (N-(4-Bromobenzyl)prop-2-en-1-amine)

N-(4-Bromobenzyl)prop-2-en-1-amine is a brominated aromatic amine derivative featuring a reactive allyl group, making it a versatile intermediate in organic synthesis. Its structure combines a 4-bromobenzyl moiety with a prop-2-en-1-amine group, enabling applications in cross-coupling reactions, polymer chemistry, and pharmaceutical development. The bromine substituent enhances its utility in palladium-catalyzed transformations, such as Suzuki or Heck reactions, while the allylamine functionality allows for further functionalization via Michael additions or radical polymerization. This compound is particularly valuable in designing bioactive molecules and advanced materials due to its balanced reactivity and stability under standard synthetic conditions.
N-(4-Bromobenzyl)prop-2-en-1-amine structure
99359-28-1 structure
Product Name:N-(4-Bromobenzyl)prop-2-en-1-amine
CAS No:99359-28-1
MF:C10H12BrN
MW:226.112981796265
CID:1002852
PubChem ID:4717878
Update Time:2025-06-09

N-(4-Bromobenzyl)prop-2-en-1-amine Chemical and Physical Properties

Names and Identifiers

    • N-(4-Bromobenzyl)prop-2-en-1-amine
    • N-[(4-bromophenyl)methyl]prop-2-en-1-amine
    • N-allyl-N-(4-bromobenzyl)amine
    • [(4-bromophenyl)methyl](prop-2-en-1-yl)amine
    • AN-465/42767549
    • AKOS000224158
    • 99359-28-1
    • N-(4-BROMOBENZYL)-2-PROPEN-1-AMINE
    • MFCD07406233
    • CHEMBRDG-BB 9071341
    • NCGC00326592-01
    • SCHEMBL23997398
    • AB01322029-02
    • EN300-6474027
    • CHEMBL4937881
    • DTXSID60405916
    • STK281164
    • G28933
    • MDL: MFCD07406233
    • Inchi: 1S/C10H12BrN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6,12H,1,7-8H2
    • InChI Key: CTEYBASDYOQWIP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CNCC=C

Computed Properties

  • Exact Mass: 225.01500
  • Monoisotopic Mass: 225.01531g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 278.5±20.0 °C at 760 mmHg
  • Flash Point: 122.2±21.8 °C
  • PSA: 12.03000
  • LogP: 3.11560
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

N-(4-Bromobenzyl)prop-2-en-1-amine Security Information

N-(4-Bromobenzyl)prop-2-en-1-amine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Additional information on N-(4-Bromobenzyl)prop-2-en-1-amine

Professional Introduction to N-(4-Bromobenzyl)prop-2-en-1-amine (CAS No. 99359-28-1)

N-(4-Bromobenzyl)prop-2-en-1-amine, chemically designated as N-(4-bromobenzyl)prop-2-en-1-amine, is a significant compound in the realm of pharmaceutical chemistry and biomedicine. This compound, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 99359-28-1, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development.

The molecular structure of N-(4-bromobenzyl)prop-2-en-1-amine consists of a prop-2-en-1-amine moiety linked to a 4-bromobenzyl group. This configuration imparts unique reactivity and functionality, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the bromine atom on the benzyl ring enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures prevalent in many active pharmaceutical ingredients (APIs).

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases, including cancer and inflammatory disorders. N-(4-Bromobenzyl)prop-2-en-1-amine has emerged as a key building block in the synthesis of small-molecule inhibitors. For instance, studies have demonstrated its role in the preparation of compounds that modulate kinase activity, which is crucial for treating cancers and other proliferative diseases. The bromine substituent facilitates the introduction of additional functional groups, allowing for fine-tuning of biological activity.

Moreover, the compound has shown promise in the development of antimicrobial agents. The unique structural features of N-(4-Bromobenzyl)prop-2-en-1-amine enable it to interact with bacterial enzymes and cell membranes, disrupting essential biological processes. Recent publications highlight its incorporation into peptidomimetics designed to inhibit bacterial protein synthesis. This approach not only addresses the growing issue of antibiotic resistance but also opens new avenues for therapeutic intervention.

The synthetic methodologies for N-(4-Bromobenzyl)prop-2-en-1-amine have been refined to achieve high yields and purity, making it accessible for industrial-scale production. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core framework efficiently. These advancements have reduced synthetic hurdles, enabling researchers to focus more on downstream applications rather than on labor-intensive purification processes.

From a medicinal chemistry perspective, the amine group in N-(4-Bromobenzyl)prop-2-en-1-amine serves as a versatile handle for further derivatization. It can be readily modified through alkylation, acylation, or reduction reactions to introduce diverse functional groups. This flexibility is particularly valuable in drug discovery pipelines where rapid iteration and optimization are essential. Researchers have leveraged this property to generate libraries of compounds for high-throughput screening (HTS), identifying novel hits with desired pharmacological profiles.

The compound's role extends beyond small-molecule drug development into the realm of biologics and vaccines. Its structural motifs can be incorporated into peptide-based therapeutics, enhancing stability and bioavailability. Additionally, it has been explored as a component in vaccine adjuvants, where its ability to modulate immune responses could improve vaccine efficacy.

In conclusion, N-(4-Bromobenzyl)prop-2-en-1-amine (CAS No. 99359-28-1) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications and therapeutic potentials, this compound is poised to play an even greater role in addressing global health challenges.

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